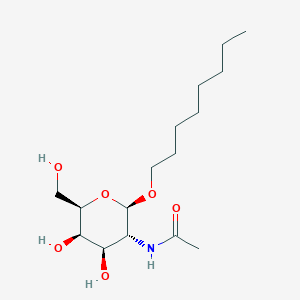

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

Übersicht

Beschreibung

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside: is a carbohydrate-based surfactant widely used in biochemical research. This compound is known for its ability to interact with membrane proteins and glycoproteins, making it a valuable tool in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with octanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Surfactant Properties : It acts as a surfactant in the synthesis and purification of complex molecules, enhancing solubility and stability during chemical reactions. This property is crucial for isolating and analyzing hydrophobic compounds.

2. Biology

- Membrane Protein Solubilization : The compound is widely used to solubilize membrane proteins, facilitating their study and characterization. This is particularly important for understanding protein functions and interactions within cellular membranes.

3. Medicine

- Drug Delivery Systems : Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside enhances the solubility and stability of therapeutic agents, making it valuable in drug formulation. Its ability to improve bioavailability is critical for developing effective medications.

4. Industry

- Biochemical Product Formulation : It is employed in formulating various biochemical products, including enzyme preparations where it acts as a stabilizer, ensuring consistent performance in industrial applications.

Case Studies

- Inhibition of Pathogen Binding : A study demonstrated that derivatives of Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside could inhibit the binding of Candida albicans to buccal epithelial cells. This highlights its potential use in developing therapeutic agents against fungal infections .

- Prebiotic Effects : Research on oligosaccharides indicates that similar compounds can function as prebiotics, promoting gut health by modulating the microbiome. The implications for Octyl 2-Acetamido-2-deoxy-β-D-galactopyranoside suggest potential applications in functional foods and nutraceuticals .

- Enzymatic Synthesis : The compound's role in enzymatic processes has been explored, showing that it can enhance regioselectivity in glycosidase reactions. This makes it a valuable tool for synthesizing complex oligosaccharides with specific biological activities .

Wirkmechanismus

The mechanism of action of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside involves its interaction with membrane proteins and glycoproteins. The compound binds to the hydrophobic regions of these proteins, stabilizing their structure and enhancing their solubility. This interaction is crucial for the isolation and study of membrane-bound proteins, which are often challenging to work with due to their hydrophobic nature .

Vergleich Mit ähnlichen Verbindungen

- Octyl 2-Acetamido-2-deoxy-b-D-glucopyranoside

- Benzyl 2-Acetamido-2-deoxy-a-D-galactopyranoside

- 2-Azidoethyl 2-acetamido-2-deoxy-b-D-galactopyranoside

Comparison: Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is unique due to its specific interaction with galactopyranoside structures, which makes it particularly effective in stabilizing and solubilizing certain membrane proteins. In contrast, similar compounds like Octyl 2-Acetamido-2-deoxy-b-D-glucopyranoside and Benzyl 2-Acetamido-2-deoxy-a-D-galactopyranoside may have different affinities and specificities for various proteins and glycoproteins .

Biologische Aktivität

Octyl 2-acetamido-2-deoxy-β-D-galactopyranoside is a glycosylated compound that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

Octyl 2-acetamido-2-deoxy-β-D-galactopyranoside belongs to a class of alkyl glycosides, where the octyl group enhances its lipophilicity. The structural characteristics play a vital role in its interaction with biological membranes and microbial cells.

Antimicrobial Properties

Research has shown that octyl β-D-galactofuranoside exhibits significant mycobacteriostatic activity against Mycobacterium smegmatis, with an effective concentration of approximately 0.86 mM, which is notably below its critical micellar concentration (CMC) of 6.1 mM . This suggests that its mechanism of action does not rely on surfactant properties but rather on specific interactions with the microbial cell surface.

Table 1: Mycobacteriostatic Activity of Octyl β-D-Galactofuranoside

| Compound | Effective Concentration (mM) | CMC (mM) | Mechanism of Action |

|---|---|---|---|

| Octyl β-D-galactofuranoside | 0.86 | 6.1 | Mycobacteriostatic |

| Octyl β-D-galactopyranoside | TBD | TBD | TBD |

The interaction profile of octyl 2-acetamido-2-deoxy-β-D-galactopyranoside with M. smegmatis was elucidated using Saturated Transfer Difference (STD) NMR techniques. The results indicated that the alkyl chain's length and nature significantly influence the compound's binding affinity to the microbial surface, highlighting the importance of hydrophobic interactions .

Inhibition Studies

Inhibition studies conducted on various derivatives of alkyl galactofuranosides revealed that modifications to the lipid chain at the anomeric position could enhance or diminish biological activity. For instance, increasing hydrophobicity was found to be detrimental to activity, while polar substituents like hydroxyl or amine groups enhanced potency against Leishmania donovani promastigotes .

Study on Mycobacterial Inhibition

A study focusing on the inhibition of M. smegmatis growth demonstrated that octyl β-D-galactofuranoside derivatives significantly inhibited bacterial proliferation. The best-performing derivative was noted for its biantennary structure, which exhibited superior growth inhibition compared to other tested compounds .

Leishmania Inhibition

Another investigation into the effects of octyl derivatives on Leishmania donovani showed promising results, indicating potential applications in treating leishmaniasis. The study highlighted that structural modifications could lead to enhanced biological activity against this parasite .

Safety and Toxicology

Preliminary assessments indicate that octyl 2-acetamido-2-deoxy-β-D-galactopyranoside is non-toxic to human macrophages and soil microorganisms, suggesting a favorable safety profile for potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKQDFJNOXCNT-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224145 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383417-49-0 | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.